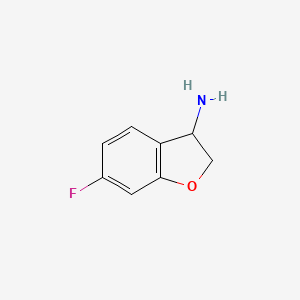

6-Fluoro-2,3-dihydrobenzofuran-3-amine

Description

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNZYZSGRZXDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity and Structure Property Relationships of 6 Fluoro 2,3 Dihydrobenzofuran 3 Amine Analogs

Influence of the Dihydrobenzofuran Core on Molecular Interactions

The 2,3-dihydrobenzofuran (B1216630) scaffold is a key structural motif found in numerous bioactive natural products and synthetic compounds. rochester.edu Its unique three-dimensional structure plays a critical role in how these molecules interact with their biological targets.

The dihydrobenzofuran ring system imposes significant conformational restraint on the molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. By locking the side chain in a specific orientation relative to the aromatic ring, the dihydrobenzofuran core can mimic the bioactive conformation of more flexible molecules.

A pertinent example of this principle is seen in the study of 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines. Researchers found that compounds such as 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane and its 7-bromo derivative exhibited potencies comparable to their more flexible counterparts, like 1-(2,5-dimethoxyphenyl)-2-aminopropane (3) and its 4-bromo derivative (DOB). This suggests that the dihydrofuran ring effectively models the active conformation of the methoxy (B1213986) groups in the flexible phenethylamines, orienting them for optimal interaction with the 5-HT2 receptor. nih.gov

The table below illustrates the comparable activity between the conformationally restricted dihydrobenzofuran analogs and their flexible counterparts, highlighting the successful mimicry of the bioactive conformation.

| Compound | Flexible Analog | Receptor Binding Affinity (Ki, nM) |

| 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane | 1-(2,5-dimethoxyphenyl)-2-aminopropane | Comparable |

| 1-(7-bromo-5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane | 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) | Comparable |

Data derived from studies on hallucinogenic phenethylamine (B48288) analogs demonstrating the principle of conformational restraint. nih.gov

Positional Effects of Fluorine and Other Halogen Substitutions on Molecular Function

The introduction of halogen atoms, particularly fluorine, into the benzofuran (B130515) ring system is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. psychoactif.orgnih.gov The position of the halogen substitution is a critical determinant of its effect. nih.gov

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a versatile tool for bioisosteric replacement of hydrogen or hydroxyl groups. psychoactif.org Such substitutions can influence a molecule's potency, conformation, metabolism, membrane permeability, and pKa. psychoactif.orgsci-hub.se

The strategic placement of fluorine can lead to:

Increased Lipophilicity : Generally, the replacement of a hydrogen atom with fluorine increases a molecule's lipophilicity, which can affect its absorption, distribution, and metabolism. However, the magnitude of this increase is context-dependent and can be influenced by other functional groups present in the molecule. sci-hub.sechemrxiv.org

Modulation of Basicity : The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can be beneficial for improving pharmacokinetic profiles. sci-hub.se

Enhanced Metabolic Stability : The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug. psychoactif.org

Improved Binding Affinity : Halogens can participate in "halogen bonding," an attractive interaction between the electrophilic halogen and a nucleophilic site on a biological target, which can enhance binding affinity. nih.gov

In a series of anticancer benzofuran derivatives, the addition of halogens like bromine, chlorine, or fluorine consistently resulted in a significant increase in cytotoxic activity. nih.gov For instance, the position of a bromine atom on the benzofuran ring was found to be a critical factor in its biological activity. nih.gov The table below summarizes the impact of halogen substitutions on the anticancer activity of a set of benzofuran derivatives.

| Compound Modification | Target Cell Line | IC50 (µM) |

| Bromine atom at the 3-position of the benzofuran ring | K562 | 5 |

| Bromine atom at the 3-position of the benzofuran ring | HL60 | 0.1 |

Data from studies on halogenated benzofuran derivatives showing the significant impact of halogen position on cytotoxic activity. nih.gov

Stereochemical Aspects in Structure-Activity Relationship Studies

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the stereoisomers of a chiral molecule.

For molecules like 6-fluoro-2,3-dihydrobenzofuran-3-amine, the carbon at the 3-position of the dihydrobenzofuran ring is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-6-fluoro-2,3-dihydrobenzofuran-3-amine and (S)-6-fluoro-2,3-dihydrobenzofuran-3-amine. The spatial arrangement of the amine group will differ between these two enantiomers, which can lead to significant differences in their interaction with a chiral binding site on a biological target.

While specific studies on the separated enantiomers of this compound are not detailed in the provided search results, the importance of stereochemistry is a well-established principle in medicinal chemistry. The synthesis of enantiomerically pure 2,3-dihydrobenzofurans is an active area of research, indicating the recognized importance of accessing single enantiomers for biological evaluation. rochester.eduorganic-chemistry.org For example, methods for the enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones have been developed.

The differential activity of enantiomers is a common phenomenon. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the evaluation of the individual stereoisomers of this compound and its analogs is crucial for a complete understanding of their structure-activity relationships.

Computational and Theoretical Studies on Dihydrobenzofuran Systems

Density Functional Theory (DFT) Applications in Structural Elucidation and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For dihydrobenzofuran derivatives, DFT is widely used to explore molecular geometry, electronic properties, and spectroscopic signatures. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional often employed for these calculations, typically paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.netnih.gov

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. bhu.ac.in This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For dihydrobenzofuran systems, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These theoretical parameters often show excellent agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. researchgate.netelsevierpure.com

Below is a representative table of optimized geometric parameters for a dihydrobenzofuran derivative, calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-O (furan) | 1.37 - 1.39 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-F | ~1.35 Å | |

| C-N (amine) | ~1.46 Å | |

| Bond Angles (°) | C-O-C (furan) | 108° - 110° |

| O-C-C | 110° - 112° | |

| C-C-N | ~111° | |

| Dihedral Angles (°) | O-C-C-C | 0° - 5° |

Note: The values presented are typical and can vary based on the specific molecule and computational method.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comsemanticscholar.org A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their distribution over the molecule. researchgate.netresearchgate.net For many dihydrobenzofuran derivatives, the HOMO is often localized on the electron-rich benzofuran (B130515) ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: irjweb.comresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronic Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.0 to -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.0 to 4.5 | Chemical reactivity and kinetic stability |

| Chemical Hardness | η | 2.0 to 2.25 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.5 to 4.5 | Propensity to accept electrons |

Note: These values are representative for dihydrobenzofuran systems and are derived from DFT calculations. irjweb.comresearchgate.net

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. nih.gov Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting computed IR spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netresearchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. bhu.ac.in It calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can then be compared to the experimental spectrum, providing insights into the electronic structure of the molecule. semanticscholar.org

| Spectral Data | Computational Method | Information Provided |

| Infrared (IR) Spectra | DFT (B3LYP) | Vibrational frequencies (e.g., C-F, N-H, C=C stretches) |

| UV-Vis Spectra | TD-DFT | Electronic transition energies (λmax), oscillator strengths |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule. bhu.ac.in It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.in On an MESP map, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (colored blue) are susceptible to nucleophilic attack. For 6-Fluoro-2,3-dihydrobenzofuran-3-amine, the electronegative fluorine and oxygen atoms, along with the lone pair on the amine nitrogen, would be expected to create regions of negative electrostatic potential, influencing the molecule's interactions. nih.gov

Mechanistic Investigations using Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms. pku.edu.cn By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. nih.gov This allows for the prediction of the most favorable reaction route.

For dihydrobenzofuran systems, computational studies have been used to investigate mechanisms such as:

Cyclization Reactions: Understanding the intramolecular cyclization pathways to form the dihydrobenzofuran ring. nih.gov

Oxidative Coupling: Modeling the coupling of phenylpropanoids to form the core skeleton, often involving radical intermediates. researchgate.net

Cycloaddition Reactions: Investigating pericyclic reactions where dihydrofurans act as reactants. pku.edu.cn

These studies provide a step-by-step view of bond-forming and bond-breaking processes, which is often difficult to observe experimentally. researchgate.net

Molecular Modeling of Intermolecular Interactions

Understanding how a molecule interacts with its environment, such as a solvent or a biological receptor, is crucial for predicting its behavior. Molecular modeling techniques are used to study these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govpageplace.dersc.org

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug design for screening potential drug candidates. nih.gov In the context of this compound, docking studies could predict how it might interact with the active site of a target enzyme. researchgate.net The amine group could act as a hydrogen bond donor or acceptor, while the fluoro-substituted aromatic ring could engage in hydrophobic or halogen bonding interactions. nih.govnih.gov The results of a docking simulation are often expressed as a binding energy or score, with lower energies indicating a more stable interaction. nih.gov

| Interaction Type | Key Functional Groups Involved | Role in Binding |

| Hydrogen Bonding | Amine (-NH2), Furan (B31954) Oxygen (-O-) | Directional interactions with receptor residues |

| Halogen Bonding | Fluorine (-F) | Directional interaction with nucleophilic sites on the receptor |

| Hydrophobic Interactions | Benzene (B151609) ring | Interaction with non-polar pockets in the receptor |

| π-π Stacking | Benzene ring | Stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) |

Derivatization, Functionalization, and Advanced Applications in Chemical Synthesis

Chemical Transformations and Functional Group Manipulations of Dihydrobenzofurans

The reactivity of 6-Fluoro-2,3-dihydrobenzofuran-3-amine is dictated by the interplay of its constituent parts. The primary amine at the 3-position is a key site for nucleophilic reactions, while the aromatic ring can undergo electrophilic substitution, guided by the existing fluoro and ether groups. The dihydrofuran ring itself can also participate in specific chemical transformations.

The dihydrobenzofuran scaffold and the amine group can undergo various oxidation and reduction reactions to yield a range of derivatives. The amine group, being a primary amine, can be oxidized to form corresponding nitroso, nitro, or imine derivatives under specific conditions. Conversely, while the amine itself is in a reduced state, related functional groups that might be introduced via derivatization (e.g., amides, imines) can be subject to reduction. For instance, an amide formed by acylation of the amine can be reduced to a secondary amine.

| Transformation Type | Potential Reagents | Expected Product Class |

| Amine Oxidation | m-CPBA, Oxone® | Nitroso, Nitro compounds |

| Imine Formation | Aldehydes, Ketones | Imines (Schiff bases) |

| Amide Reduction | LiAlH₄, BH₃ | Secondary Amines |

The amine group in this compound is nucleophilic and readily undergoes alkylation with various electrophiles to form secondary and tertiary amines. smolecule.com Furthermore, the benzene (B151609) ring of the dihydrobenzofuran system can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. researchgate.netyoutube.com The position of substitution on the aromatic ring is directed by the activating ether oxygen and the deactivating but ortho-, para-directing fluorine atom.

Atom-economical and catalyst-free methods have been developed for similar scaffolds, such as the site-selective hydroxyalkylation of aminothiophenes with α-trifluoromethyl ketones, which proceeds via a mechanism akin to electrophilic aromatic substitution. nih.gov This suggests that this compound could potentially react with specific carbonyl compounds under neutral conditions to achieve substitution on the aromatic ring. nih.gov

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) | N-alkyl-6-fluoro-2,3-dihydrobenzofuran-3-amine |

| N-Acylation | Acyl chlorides, Anhydrides | N-acyl-6-fluoro-2,3-dihydrobenzofuran-3-amine |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | C-alkylated this compound |

The dihydrofuran ring is a cyclic ether and can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. Lewis acid-catalyzed intramolecular ring-opening has been demonstrated in related 5-(indolyl)-2,3-dihydrofuran acetals, leading to benzannulation and the formation of carbazole (B46965) derivatives. mdpi.com This type of reaction involves the opening of the dihydrofuran ring followed by an intramolecular cyclization. mdpi.com For this compound, such reactions would likely require prior modification of the amine to prevent interference and to introduce a suitable group to facilitate the desired subsequent reactions.

Synthetic Utility and Scaffold Derivatization

The structural framework of this compound serves as a valuable starting point for the synthesis of more elaborate molecules, including enantiopure amino alcohols and complex spirocyclic systems.

Enantiopure 1,2-amino alcohols are important chiral building blocks in medicinal chemistry. The conversion of amines to amino alcohols is a fundamental transformation. In the case of this compound, if starting from an enantiopure form (e.g., the (S)-enantiomer), it is possible to generate the corresponding enantiopure amino alcohol. This transformation can be achieved through methods such as diazotization of the amine followed by nucleophilic substitution with a hydroxyl group, with careful control of stereochemistry.

Modern biocatalytic methods, including the use of multienzymatic cascades, offer highly efficient and stereoselective routes to synthesize enantiopure amino alcohols. nih.gov For example, processes involving alcohol dehydrogenases and transaminases can convert intermediates into chiral amino alcohols with high enantiomeric excess. nih.gov Such enzymatic strategies could potentially be adapted for the stereospecific conversion of derivatives of this compound.

The dihydrobenzofuran core is a privileged scaffold found in many natural products and is utilized in the construction of complex polycyclic systems. nih.gov Spirocyclic compounds, which contain two rings connected by a single atom, are of particular interest in drug discovery due to their rigid, three-dimensional structures. nih.govbohrium.com

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block is predicated on the reactivity of its primary amine and the potential for further functionalization of the benzofuran (B130515) core. The amine group can readily participate in a wide range of chemical reactions, including nucleophilic substitution and acylation, allowing for the facile attachment of various side chains and heterocyclic systems. smolecule.com This adaptability makes it an ideal starting point for the synthesis of compound libraries for drug discovery programs.

While specific, publicly available research detailing the extensive use of this compound in the synthesis of complex, named molecules is limited, its structural motifs are present in compounds patented for potential therapeutic uses. For instance, dihydrobenzofuran derivatives are central to compounds designed as agonists or partial agonists of serotonin (B10506) receptors, which are targets for treating a variety of central nervous system disorders. google.com The strategic placement of substituents on the dihydrobenzofuran ring is critical for achieving the desired pharmacological activity.

The general synthetic strategies for constructing the broader class of 2,3-dihydrobenzofurans often involve transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular coupling, to form the fused ring system. nih.gov The presence of the fluorine atom in this compound can influence the electronic properties of the aromatic ring, potentially affecting the efficiency and regioselectivity of such cyclization reactions during its own synthesis.

The true versatility of this building block lies in its potential for derivatization. The primary amine can be transformed into a wide array of functional groups, as illustrated in the hypothetical reaction schemes below, which are based on standard and well-established organic chemistry transformations.

Table of Potential Derivatization Reactions:

| Reaction Type | Reagent/Catalyst | Product Functional Group | Potential Application |

| Acylation | Acyl chloride, base | Amide | Introduction of diverse side chains, modulation of solubility and hydrogen bonding capacity. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amine | Chain extension and introduction of new chiral centers. |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Modification of electronic and steric properties, often used in kinase inhibitors. |

| Urea (B33335) Formation | Isocyanate | Urea | Creation of potent hydrogen bond donors and acceptors, common in enzyme inhibitors. |

| Guanidinylation | Guanidinylating agent | Guanidine | Introduction of a basic, charged group to interact with biological targets. |

These potential transformations highlight how this compound can serve as a launchpad for generating a diverse set of molecules. The combination of the fluorinated dihydrobenzofuran scaffold with the varied functionalities introduced via the amine group allows for a systematic exploration of the chemical space around this privileged core, a critical aspect of modern drug discovery.

While detailed research findings on the specific applications of this compound as a building block are not extensively documented in readily accessible literature, its commercial availability and the inherent reactivity of its functional groups strongly suggest its utility in proprietary drug discovery programs. The principles of synthetic organic chemistry provide a clear roadmap for how this versatile building block can be elaborated into more complex and potentially bioactive molecules.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-Fluoro-2,3-dihydrobenzofuran-3-amine?

- Methodology :

- Hydrogenation of nitro intermediates : Reduction of nitro groups using Pd/C under hydrogen gas is a standard approach. For example, 6-(difluoromethoxy)pyridin-3-amine was synthesized via hydrogenation of a nitro precursor in methanol .

- One-pot multicomponent reactions : Benzofuran derivatives with alkoxy/fluoro substituents can be synthesized via pseudo three-component methods, as demonstrated for ethoxy- and chloro-substituted analogs .

- Difluorocarbene insertion : Sodium chlorodifluoroacetate can generate difluorocarbene for fluorinated dihydrofuran synthesis, applicable for introducing fluorine atoms .

Q. How is the purity and structural identity of this compound verified?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, 3,6-diethoxybenzofuran derivatives showed distinct chemical shifts for ethoxy groups and aromatic protons .

- Chiral HPLC : Enantiomeric purity can be assessed using chiral columns, as seen in the characterization of (R)-2,3-dihydrobenzofuran-3-amine .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology :

- Chiral auxiliaries/catalysts : Asymmetric hydrogenation using chiral ligands (e.g., BINAP) can yield enantiopure amines. A related example is the synthesis of (R)-4-fluoro-dihydrobenzofuran-3-amine hydrochloride .

- Kinetic resolution : Enzymatic or chemical resolution of racemic mixtures may optimize enantiomeric excess (ee).

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Troubleshooting :

- Dynamic effects : Rotameric equilibria in flexible structures can split signals. Variable-temperature NMR helps identify such cases .

- Impurity analysis : LC-MS or 2D NMR (COSY, HSQC) detects byproducts from incomplete reactions or degradation.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as used for 3,6-diethoxybenzofuran derivatives .

Q. How does fluorine substitution impact the reactivity of dihydrobenzofuran-3-amine?

- Mechanistic insights :

- Electron-withdrawing effects : Fluorine increases electrophilicity at adjacent carbons, influencing nucleophilic attack or cyclization. For example, fluorophenyl substituents in ethyl aroylacetates alter reaction kinetics in heterocycle formation .

- Hydrogen bonding : Fluorine may participate in weak non-covalent interactions, affecting solubility or binding in biological assays .

Q. What are the challenges in scaling up fluorinated benzofuran-3-amine synthesis?

- Process optimization :

- Solvent selection : Methanol or ethanol is preferred for Pd/C hydrogenation due to compatibility with fluorinated intermediates .

- Purification : Fluorinated compounds often require specialized techniques like preparative HPLC or recrystallization from fluorophilic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.